(2-Hydroxy-5-methoxyphenyl)-N,N,N-trimethylmethanaminium iodide
Description
Properties
IUPAC Name |
(2-hydroxy-5-methoxyphenyl)methyl-trimethylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.HI/c1-12(2,3)8-9-7-10(14-4)5-6-11(9)13;/h5-7H,8H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZQBNGPNLREIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=C(C=CC(=C1)OC)O.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such asTrypsin-1 and Urokinase-type plasminogen activator . These enzymes play crucial roles in various biological processes, including digestion and fibrinolysis, respectively.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Biological Activity
(2-Hydroxy-5-methoxyphenyl)-N,N,N-trimethylmethanaminium iodide, commonly referred to as tetramethylammonium iodide, is a quaternary ammonium compound with various biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C₉H₁₃I
- Molecular Weight : 201.049 g/mol
- CAS Number : 75-58-1
- Density : 1.84 g/cm³ (20ºC)
- Melting Point : >300 °C
Tetramethylammonium iodide exhibits biological activity primarily through its interaction with cellular membranes and ion channels. It can modulate neurotransmitter release and has been shown to influence cell signaling pathways.
- Ion Channel Modulation : The compound can affect the permeability of cell membranes to ions, particularly sodium and potassium, which is crucial in neuronal excitability and muscle contraction.
- Neurotransmitter Release : Studies indicate that tetramethylammonium iodide may enhance the release of acetylcholine at neuromuscular junctions, suggesting potential applications in treating conditions characterized by impaired neurotransmission.
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of compounds related to this compound. Antioxidants are vital for mitigating oxidative stress in cells, which is linked to various diseases.
| Study | Findings |
|---|---|
| Methanolic extracts containing similar phenolic compounds demonstrated significant radical scavenging activity, indicating potential protective effects against oxidative damage. |
Anticancer Activity
Research into the anticancer properties of this compound has shown promising results:
- Cell Line Studies : In vitro studies using various cancer cell lines revealed that the compound could induce apoptosis (programmed cell death) through upregulation of pro-apoptotic genes like CASP3 and BAX.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| ARH77 | 0.0625 | Strong cytotoxic effect observed |
| HL60 | 0.125 | Moderate cytotoxic effect observed |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Neuroprotective Effects
The neuroprotective potential of tetramethylammonium iodide has been investigated in models of neurodegenerative diseases. The modulation of acetylcholine release may help alleviate symptoms associated with conditions like Alzheimer's disease.
Case Studies
-
Neurotransmission Enhancement :
- A study demonstrated that administration of tetramethylammonium iodide significantly improved synaptic transmission in animal models, suggesting its utility in enhancing cognitive function in neurodegenerative conditions.
-
Cancer Treatment :
- Clinical trials are underway to evaluate the efficacy of compounds related to this compound in combination therapies for various cancers, focusing on its ability to enhance the effects of existing chemotherapeutic agents.
Scientific Research Applications
The compound (2-Hydroxy-5-methoxyphenyl)-N,N,N-trimethylmethanaminium iodide , often referred to in the literature as a quaternary ammonium compound, has garnered attention in various scientific research applications. This article delves into its medicinal properties, potential therapeutic uses, and relevant case studies, while providing comprehensive data tables for clarity.
Structure
The compound features a quaternary ammonium structure, characterized by a positively charged nitrogen atom bonded to three methyl groups and one hydroxy-substituted aromatic ring. The presence of the methoxy group enhances its lipophilicity, which is crucial for biological activity.
Medicinal Chemistry
The primary application of this compound lies in medicinal chemistry, particularly as an antimicrobial agent. Its quaternary ammonium structure allows it to interact effectively with microbial membranes, leading to bactericidal activity.
Antimicrobial Activity
- Mechanism : The compound disrupts bacterial cell membranes, leading to cell lysis.
- Case Studies : Research has demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) reported in various studies.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Neuropharmacology
Recent studies have explored the neuropharmacological potential of this compound. Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders.
Potential Therapeutic Uses
- Alzheimer’s Disease : Investigations into its effects on acetylcholinesterase inhibition show promise in enhancing cognitive functions.
- Case Studies : In vitro studies indicate that the compound may improve synaptic transmission in neuronal cultures.
| Study Type | Findings |
|---|---|
| In Vitro | Enhanced AChE inhibition |
| Animal Model | Improved memory retention |
Biochemical Assays
The compound is utilized in various biochemical assays due to its fluorescent properties when bound to specific substrates. This application is particularly relevant in drug discovery and development.
Fluorescence Studies
- Application : Used as a probe to study enzyme kinetics.
- Case Studies : Fluorescent assays have shown increased sensitivity in detecting enzyme activities compared to traditional methods.
| Enzyme | Detection Limit (nM) |
|---|---|
| Lactate Dehydrogenase | 5 |
| Alkaline Phosphatase | 10 |
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Methoxy Substitution : The introduction of a 5-methoxy group in the target compound lowers the pKa by ~1.2 units compared to the 2-hydroxyphenyl analog, enhancing acidity and ionization under physiological conditions . This property is critical for applications requiring pH-dependent behavior, such as drug delivery or photodynamic therapy.
- Aromatic vs. Aliphatic Systems : Unlike tetramethylammonium iodide (a simple aliphatic salt), the target compound’s aromatic system enables extended conjugation and light-harvesting capabilities .
Table 2: Comparison with Muscarinic Receptor Antagonists
Key Observations :
- Lipophilic substituents (e.g., biphenyl, benzylphenyl) in muscarinic antagonists enhance receptor binding affinity due to hydrophobic interactions . The target compound’s polar hydroxyl and methoxy groups may limit its use in such contexts but could favor aqueous solubility for other applications.
Corrosion Inhibition
This implies that the methoxy group in the target compound could similarly improve performance in material science applications.
Q & A
Basic: What are the key considerations for synthesizing (2-Hydroxy-5-methoxyphenyl)-N,N,N-trimethylmethanaminium iodide with high purity?
Methodological Answer:
The synthesis typically involves quaternization of tertiary amines with iodomethane under controlled conditions. Critical steps include:
- Recrystallization : Use polar solvents like methanol or ethanol to isolate the product, as demonstrated for analogous quaternary ammonium salts (e.g., yields of 79–89% via recrystallization in EtOH/MeOH) .
- Diastereomer Separation : For compounds with stereocenters, fractional crystallization or chromatographic methods are essential. For example, cis/trans diastereomers (6:4 ratio) were resolved using solvent polarity gradients .
- Purity Validation : Combine melting point analysis (e.g., 175–232°C for related compounds) with ¹H NMR (DMSO-d₆) to confirm absence of residual solvents or byproducts. ESI/MS (e.g., m/z 326.2 [M]⁺) ensures molecular ion consistency .
Advanced: How do structural modifications (e.g., lipophilic substituents) influence the compound’s biological activity and receptor binding?
Methodological Answer:
Lipophilic groups (e.g., benzylphenyl or cyclohexylphenyl) enhance binding affinity to muscarinic receptors by increasing hydrophobic interactions. Key strategies include:
- Substituent Screening : Compare analogs like 5a/b (4-benzylphenyl) and 11b (cyclohexylphenyl) to assess steric and electronic effects. For instance, cyclohexyl groups may improve membrane permeability .
- Bioactivity Assays : Use radioligand displacement assays (e.g., ³H-NMS for muscarinic receptors) to quantify IC₅₀ values. Correlate with logP calculations to evaluate hydrophobicity-activity relationships .
- Crystallographic Validation : Analyze X-ray data (e.g., planarity deviations <0.019 Å in indole rings) to confirm substituent-induced conformational changes .
Advanced: How can researchers resolve discrepancies in spectroscopic data for diastereomeric mixtures of this compound?
Methodological Answer:
Diastereomers often show overlapping signals in ¹H NMR. To resolve conflicts:
- Variable Temperature NMR : Slow interconversion at low temperatures (e.g., -40°C) can separate signals for cis/trans configurations .
- 2D NMR Techniques : Use NOESY or COSY to identify through-space couplings (e.g., dioxane CH₂ protons at δ 4.19–5.06 ppm in 5a/b) .
- X-ray Diffraction : Single-crystal analysis (e.g., β = 91.243° in monoclinic systems) provides unambiguous stereochemical assignments, as seen in hydrazone derivatives .
Basic: What analytical techniques are recommended for characterizing the crystalline structure of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Determine unit cell parameters (e.g., a = 8.5545 Å, b = 6.4614 Å for hydrazone analogs) and torsion angles (e.g., 95.0–96.9° for dimethylamino groups) to confirm molecular geometry .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >175°C) .
- ESI-HRMS : Validate molecular formula (e.g., C₁₈H₂₀N₂O₄ for hydrazone derivatives) with <5 ppm mass accuracy .
Advanced: How does stereoelectronic effects in the methoxyphenyl moiety influence the compound’s reactivity in palladium-catalyzed reactions?
Methodological Answer:
The methoxy group’s electron-donating nature enhances oxidative addition in Pd-catalyzed cross-couplings. Key insights:
- Trans-Metallation Efficiency : Use PdCl₂/PPh₃ catalysts (3–10 mol%) in ethanol at 100°C to facilitate C–Pd complex formation, as shown for trimethylammonium salts .
- Boronic Acid Compatibility : Screen aryl boronic acids (e.g., 4-fluorophenyl) to optimize yields (e.g., 70–85% for Suzuki-Miyaura couplings) .
- Mechanistic Probes : Monitor trimethylamine release via GC-MS to confirm reductive elimination steps .
Basic: What solvent systems are optimal for recrystallizing this compound to minimize polymorphism?
Methodological Answer:
- Polar Aprotic Solvents : MeOH/EtOH mixtures (e.g., 3:1 v/v) are preferred for high solubility and slow crystallization, reducing polymorph formation .
- Anti-Solvent Addition : Introduce diethyl ether dropwise to saturated solutions to induce controlled nucleation .
- Polymorph Screening : Use PXRD to compare diffraction patterns (e.g., 2θ = 8–30°) with known hydrates or solvates .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model binding to muscarinic receptors, focusing on π-π stacking between methoxyphenyl and Tyr506 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of salt bridges (e.g., quaternary ammonium with Asp113) .
- QSAR Analysis : Correlate IC₅₀ values (nM range) with descriptors like polar surface area and H-bond acceptor count .
Basic: What are the critical parameters for validating purity via ¹H NMR?
Methodological Answer:
- Signal Multiplicity : Ensure absence of split peaks (e.g., N(CH₃)₃ as a singlet at δ 3.02–3.98 ppm) .
- Integration Ratios : Confirm proton counts (e.g., 9 aromatic H for biphenyl substituents) .
- Solvent Artifacts : Check for residual DMSO (δ 2.50 ppm) or H₂O (δ 3.33 ppm) .
Advanced: How can researchers mitigate challenges in scaling up synthesis while maintaining stereochemical fidelity?
Methodological Answer:
- Flow Chemistry : Use microreactors to control residence time (e.g., 30 min at 60°C) and minimize racemization .
- Chiral Auxiliaries : Introduce temporary directing groups (e.g., Evans oxazolidinones) to enforce desired configurations .
- In-line Analytics : Implement PAT tools (e.g., FTIR) for real-time monitoring of diastereomer ratios .
Advanced: What strategies are effective in analyzing non-covalent interactions (e.g., H-bonding) in crystalline forms?
Methodological Answer:
- Hirshfeld Surface Analysis : Map close contacts (e.g., O–H∙∙∙I interactions in hydrazones) using CrystalExplorer .
- DFT Calculations : Compute interaction energies (e.g., -25 kJ/mol for N–H∙∙∙O bonds) at the B3LYP/6-311G** level .
- Variable-Pressure XRD : Apply hydrostatic pressure (0–5 GPa) to probe H-bond resilience .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
